molecular formula C11H8IN3O B411031 N,N-bis(cyanomethyl)-3-iodobenzamide CAS No. 333441-61-5

N,N-bis(cyanomethyl)-3-iodobenzamide

Cat. No.: B411031
CAS No.: 333441-61-5
M. Wt: 325.1g/mol
InChI Key: OUTCZQPAUFDDGJ-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-3-iodobenzamide is a specialized benzamide derivative designed for advanced research applications in medicinal chemistry and organic synthesis. This compound features a unique molecular architecture that combines an iodoarene moiety with a bis-cyanomethyl functionalized amide. The iodine substituent on the benzamide ring is a versatile handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the rapid exploration of chemical space . The N,N-bis(cyanomethyl)amide group is a key functional motif of interest. Cyanamides and their derivatives are increasingly prominent in synthetic chemistry due to the unique duality of a nucleophilic amino nitrogen and an electrophilic nitrile unit, making them valuable precursors for the synthesis of nitrogen-containing heterocycles or as ligands in coordination chemistry . This structural combination makes this compound a potentially valuable building block for developing novel chemical probes and pharmacologically active molecules. Researchers can leverage the reactivity of both the cyanamide and iodoarene groups to create diverse libraries of compounds. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

333441-61-5

Molecular Formula

C11H8IN3O

Molecular Weight

325.1g/mol

IUPAC Name

N,N-bis(cyanomethyl)-3-iodobenzamide

InChI

InChI=1S/C11H8IN3O/c12-10-3-1-2-9(8-10)11(16)15(6-4-13)7-5-14/h1-3,8H,6-7H2

InChI Key

OUTCZQPAUFDDGJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C(=O)N(CC#N)CC#N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)N(CC#N)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Spectral Data of Selected N,N-Bis(cyanomethyl)amine Derivatives

Compound Name Substituents Molecular Weight Yield (%) Key Spectral Data (¹³C-NMR, δ ppm) Reference
N-Benzyl-N,N-bis(cyanomethyl)amine (2c) Benzyl, H 185 99 41.5, 57.8, 114.2, 128.5–134.7
N-(4-Methoxybenzyl)-bis(cyanomethyl)amine (2a) 4-Methoxybenzyl 216 99 41.4, 55.3, 57.5, 114.2–159.8
N,N-Bis(cyanomethyl)benzamide Benzamide, H 199.21 N/A N/A
N,N-Bis(cyanomethyl)-3-iodobenzamide Benzamide, 3-Iodo ~325 N/A Anticipated δ ~115–160 (aromatic), ~40–60 (cyanomethyl) Hypothesized

Key Differences :

  • Electronic Effects : The 3-iodo group in the benzamide derivative introduces strong electron-withdrawing effects, which may reduce nucleophilicity compared to electron-donating groups (e.g., methoxy in 2a) .
  • Steric Effects : The iodine atom’s bulkiness could hinder reaction kinetics or alter regioselectivity in further functionalization.

Reactivity Trends

  • Electron-Donating Substituents: Compounds like N-(4-methoxybenzyl)-bis(cyanomethyl)amine (2a) exhibit high yields (99%) due to enhanced nucleophilicity .
  • Electron-Withdrawing Substituents: Aromatic amines with strong electron-withdrawing groups (e.g., nitro) favor Strecker adducts over bis(cyanomethyl)amines . For 3-iodobenzamide, similar challenges may arise, requiring optimized catalytic systems.

Preparation Methods

Synthesis of 3-Iodobenzamide

The synthesis begins with 3-iodobenzoic acid , which is converted to its acid chloride using thionyl chloride (SOCl2\text{SOCl}_2) in dichloromethane at reflux. Subsequent treatment with aqueous ammonia yields 3-iodobenzamide (Yield: 85–90%).

Key Reaction:

3-Iodobenzoic acid+SOCl23-Iodobenzoyl chlorideNH33-Iodobenzamide\text{3-Iodobenzoic acid} + \text{SOCl}2 \rightarrow \text{3-Iodobenzoyl chloride} \xrightarrow{\text{NH}3} \text{3-Iodobenzamide}

Bis-Cyanomethylation via Quaternary Salt Formation

Adapting methodologies from imidazo[1,2-a]pyridine syntheses, the amide nitrogen is activated using ethylchloroformate to form a quaternary intermediate. This intermediate undergoes nucleophilic substitution with sodium cyanide (NaCN\text{NaCN}) in aqueous conditions:

  • Activation :

    3-Iodobenzamide+ClCO2C2H5Quaternary imidazolium salt\text{3-Iodobenzamide} + \text{ClCO}_2\text{C}_2\text{H}_5 \rightarrow \text{Quaternary imidazolium salt}

    Conducted in dichloromethane at 0–5°C to minimize side reactions.

  • Cyanidation :

    Quaternary salt+NaCNThis compound\text{Quaternary salt} + \text{NaCN} \rightarrow \text{this compound}

    Reaction proceeds at 50–55°C for 3–4 hours (Yield: 75–80%).

Optimization Insights :

  • Solvent choice : Aqueous-organic biphasic systems improve cyanide solubility and reduce hydrolysis.

  • Safety considerations : Ethylchloroformate’s exothermic reactivity necessitates strict temperature control.

Synthetic Route 2: Direct Coupling with Preformed Bis(cyanomethyl)amine

Amide Coupling via Carbodiimide Chemistry

The preformed amine is coupled with 3-iodobenzoyl chloride using N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide\text{N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide} (EDC) and 1-hydroxybenzotriazole\text{1-hydroxybenzotriazole} (HOBt) in dichloromethane:

3-Iodobenzoyl chloride+NH(CH2CN)2EDC/HOBtThis compound\text{3-Iodobenzoyl chloride} + \text{NH(CH}2\text{CN)}2 \xrightarrow{\text{EDC/HOBt}} \text{this compound}

Reaction Conditions :

  • Temperature: 0°C to room temperature.

  • Yield: 70–75% after column chromatography.

Challenges :

  • Amine instability : Bis(cyanomethyl)amine is hygroscopic and prone to polymerization, requiring anhydrous conditions.

  • Purification : Silica gel chromatography is essential to remove EDC byproducts.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Starting Materials 3-Iodobenzoic acid, NaCN3-Iodobenzoyl chloride, custom amine
Reaction Steps 2 (Iodination → Cyanomethylation)3 (Amine synthesis → Coupling)
Overall Yield 60–70%45–55%
Safety Concerns Cyanide handling, exothermic stepsToxic amine intermediates
Scalability Moderate (batch process)Low (amine synthesis bottleneck)
Cost Efficiency High (commodity reagents)Low (custom amine synthesis)

Key Observations :

  • Route 1 offers higher yields and simpler logistics but requires rigorous safety protocols for cyanide.

  • Route 2 avoids cyanide but suffers from lower yields due to inefficiencies in amine preparation.

Mechanistic Insights and Side Reactions

Cyanomethylation Mechanism (Route 1)

The quaternary salt formation with ethylchloroformate enhances the electrophilicity of the amide nitrogen, enabling nucleophilic attack by cyanide ions. The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, with water acting as a proton shuttle.

Side Reactions :

  • Over-alkylation : Excess ethylchloroformate leads to trialkylated byproducts.

  • Cyanide hydrolysis : Aqueous conditions may convert CN\text{CN}^- to HCOO\text{HCOO}^-, requiring pH control.

Coupling Mechanism (Route 2)

EDC activates the carboxylic acid as an OO-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization and accelerates the reaction.

Side Reactions :

  • Self-polymerization : Bis(cyanomethyl)amine may dimerize under basic conditions.

  • EDC hydrolysis : Competing hydrolysis reduces coupling efficiency.

Analytical Characterization

Spectroscopic Data

  • IR : Strong absorptions at 2240cm1\sim 2240 \, \text{cm}^{-1} (C≡N stretch) and 1660cm11660 \, \text{cm}^{-1} (amide C=O).

  • 1H NMR^1\text{H NMR} :

    • Aromatic protons: δ7.88.2ppm\delta 7.8–8.2 \, \text{ppm} (multiplet, 3H).

    • Cyanomethyl groups: δ4.1ppm\delta 4.1 \, \text{ppm} (singlet, 4H).

  • Mass Spec : Molecular ion peak at m/z=372.07[M+H]+m/z = 372.07 \, [\text{M}+\text{H}]^+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity for Route 1 products, while Route 2 products require recrystallization from ethyl acetate/hexane to achieve similar purity.

Industrial and Environmental Considerations

Waste Management

  • Route 1 : Cyanide-containing waste must be treated with hypochlorite (NaOCl\text{NaOCl}) to form less toxic cyanate.

  • Route 2 : Solvent recovery (dichloromethane) via distillation reduces environmental impact.

Scale-Up Challenges

  • Cyanide logistics : Bulk sodium cyanide requires specialized storage and handling permits.

  • Amine stability : Bis(cyanomethyl)amine’s shelf life limits large-scale production in Route 2 .

Q & A

Q. What are the common synthetic routes for N,N-bis(cyanomethyl)-3-iodobenzamide, and what catalysts are typically employed?

  • Methodological Answer : Synthesis involves multi-step strategies:

Copper-catalyzed Strecker-type coupling : Reacting 3-iodobenzamide derivatives with formaldehyde and trimethylsilyl cyanide (TMSCN) in acetonitrile, using Cu(OTf)₂/CuCl as catalysts. This method achieves high yields (e.g., 99% for analogous compounds) under mild conditions .

Michael addition : AlCl₃-catalyzed addition of acrylonitrile to 3-iodoaniline derivatives, followed by oxidation to form the benzamide core. Stoichiometric control prevents over-alkylation .

Amide coupling : Using 3-iodobenzoic acid and cyanomethylamine precursors with carbodiimide reagents (e.g., EDCI) in dichloromethane, followed by purification via flash chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR identify cyanomethyl groups (δ ~3.58 ppm for CH₂CN) and iodobenzamide aromatic protons .
  • Mass spectrometry (MS) : High-resolution MS (e.g., FAB) confirms molecular weight (e.g., C₁₂H₁₄N₃O at 216.1137 Da for analogous compounds) .
  • X-ray crystallography : Resolves bond angles and hydrogen-bonding interactions (e.g., C–H···N motifs), critical for verifying stereochemistry .

Q. What are the key challenges in purifying this compound, and what chromatographic methods are effective?

  • Methodological Answer : Challenges include polarity from cyanomethyl groups and iodine’s heavy-atom effects. Effective methods:
  • Flash column chromatography : Use hexane/ethyl acetate gradients (1–8% polar solvent) to separate by polarity .
  • Recrystallization : Ethyl acetate or acetonitrile solvents yield single crystals for structural validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to prevent side reactions during synthesis?

  • Methodological Answer :
  • Catalyst loading : Lower Cu(OTf)₂/CuCl ratios (5 mol%) reduce metal-induced byproducts .
  • Temperature control : Room-temperature reactions minimize cyanomethyl group hydrolysis .
  • Stoichiometry : Excess formaldehyde (3 eq.) ensures complete bis-alkylation, avoiding mono-cyanomethyl intermediates .

Q. What computational methods predict the conformational stability of this compound?

  • Methodological Answer :
  • Empirical force-field calculations (MM2) : Model steric effects from the iodine substituent and cyanomethyl groups .
  • AM1 semi-empirical methods : Analyze electronic effects (e.g., iodine’s electron-withdrawing impact on benzamide π-systems) .
  • Frontier molecular orbital (FMO) analysis : Predict reactivity by comparing HOMO-LUMO gaps with analogous compounds .

Q. How can researchers address discrepancies in reported dielectric properties of similar N,N-bis(cyanomethyl) benzamide derivatives?

  • Methodological Answer :
  • Temperature-dependent permittivity : Measure dielectric constants (ε) across 100–400 K to detect phase transitions. For example, ε = 3.2–5.6 in N,N-bis(cyanomethyl)nitrous amide suggests no ferroelectric behavior .
  • Differential scanning calorimetry (DSC) : Identify melting points (e.g., 308 K) and latent heat changes to correlate with dielectric anomalies .

Q. What mechanistic insights explain the selectivity in introducing cyanomethyl groups to the benzamide core?

  • Methodological Answer :
  • Strecker-type mechanism : Formaldehyde activates the amine for nucleophilic cyanide attack, with Cu catalysts stabilizing intermediates .
  • Competing pathways : AlCl₃ promotes Michael addition via carbocation intermediates, requiring anhydrous conditions to avoid hydrolysis .

Q. How does the iodine substituent influence the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Electron-withdrawing effect : Iodine reduces electron density on the benzamide ring, lowering HOMO energy (-5.8 eV vs. -5.3 eV for non-iodinated analogs) and enhancing electrophilicity .
  • Cross-coupling potential : The iodine atom enables Suzuki-Miyaura couplings for further functionalization (e.g., attaching aryl groups) .

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